molecular formula C12H8N2O2 B7459119 3-Aminonaphthalimide

3-Aminonaphthalimide

Cat. No.: B7459119
M. Wt: 212.20 g/mol
InChI Key: XSWMKHWNNALEMD-UHFFFAOYSA-N
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Description

3-Aminonaphthalimide is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWMKHWNNALEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Contemporary Chemical Research

3-Aminonaphthalimide, a derivative of 1,8-naphthalimide (B145957), has emerged as a crucial scaffold in the development of fluorescent probes and sensors. nih.govontosight.ai Its core structure, featuring an electron-donating amino group and an electron-withdrawing imide group, gives rise to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character is fundamental to its noteworthy photophysical behaviors, including high photostability and a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov These properties are highly desirable for creating advanced materials for bioimaging, chemosensing, and optoelectronics. um.edu.mt

The versatility of the this compound structure allows for chemical modifications that can fine-tune its properties for specific applications. mdpi.com Researchers have extensively explored substitutions at various positions of the naphthalimide ring to modulate its absorption and emission wavelengths, quantum yields, and sensitivity to the surrounding environment. nih.govum.edu.mt This has led to the development of a wide array of fluorescent probes capable of detecting metal ions, anions, and biologically significant molecules like amino acids and DNA. nih.govnih.gov

One of the most compelling areas of research is the application of this compound derivatives as fluorescent imaging agents for biological systems. nih.govontosight.ai Their ability to intercalate with DNA, coupled with their favorable photophysical properties, makes them attractive candidates for visualizing cellular structures and processes. nih.gov For instance, certain derivatives have been shown to act as nuclear imaging agents, allowing for the direct visualization of bacteria without requiring prior membrane permeabilization. nih.gov Furthermore, the sensitivity of their fluorescence to the polarity of the microenvironment enables the probing of local hydrophobicity within biological structures like proteins and cell membranes. csic.esnih.gov

The inherent "push-pull" electronic structure of 3-aminonaphthalimides also makes them highly sensitive to solvent polarity, a phenomenon known as solvatochromism. escholarship.org An increase in solvent polarity can lead to a decrease in fluorescence quantum yield and a shortening of the excited-state lifetime. escholarship.orgacs.org This property is being harnessed to develop sensors that can report on the polarity of their immediate surroundings, offering valuable insights into complex chemical and biological systems. escholarship.org

Evolution of Aminonaphthalimide Based Fluorophores in Academic Research

Ground State Electronic Structure Elucidation

The ground state electronic structure provides the foundation for understanding the photophysical behavior of a molecule. For 3-Aminonaphthalimide, this involves the arrangement of its molecular orbitals and the distribution of electron density.

Computational Investigations of Molecular Orbitals (HOMO-LUMO)

Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/TZVP, have been used to elucidate the nature of these orbitals for 3-amino-1,8-naphthalimide derivatives. um.edu.mt These investigations reveal that the HOMO is primarily localized on the aromatic system of the naphthalimide framework, with a notable contribution from the 3-amino group's nitrogen atom. um.edu.mt Conversely, the LUMO exhibits a significantly greater charge density on the carbonyl groups of the imide structure, with virtually no contribution from the 3-amino substituent. um.edu.mt This distribution is indicative of a π→π* electronic transition with an intramolecular charge transfer (ICT) character upon excitation. um.edu.mt

The electrochemical properties, determined through methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be correlated with the computationally derived HOMO and LUMO energy levels. mdpi.com The onset potentials for oxidation and reduction processes correspond to the ionization potential and electron affinity, which in turn relate to the HOMO and LUMO energies, respectively. mdpi.com

Table 1: Frontier Orbital Characteristics of this compound Derivatives

OrbitalPrimary LocalizationKey Contributing GroupsAssociated Process
HOMOAromatic Naphthalimide Framework3-Amino GroupOxidation / Ionization Potential
LUMOImide Carbonyl GroupsNaphthalene (B1677914) RingReduction / Electron Affinity

This table summarizes the general findings from computational studies on this compound derivatives. um.edu.mtmdpi.com

Electron Density Distribution Analysis

Electron density distribution provides a detailed map of the charge landscape across a molecule. This distribution can be determined experimentally through high-resolution X-ray diffraction and theoretically via quantum chemical calculations. nih.govnih.gov For this compound, the analysis of its frontier orbitals already suggests a significant redistribution of electron density upon electronic transition. um.edu.mt

In the ground state, the electron density from the amino group is significantly donated to the aromatic naphthalimide system, contributing to the character of the HOMO. um.edu.mt The imide portion of the molecule, particularly the electronegative oxygen atoms of the carbonyl groups, acts as an electron-withdrawing region, which is reflected in the localization of the LUMO. um.edu.mt This inherent charge separation in the ground state is a precursor to the intramolecular charge transfer (ICT) that characterizes its excited state. The shift in electron density upon complexation or interaction with other molecules can be further analyzed through methods like Natural Bond Orbital (NBO) charge analysis and Electron Density Difference (EDD) analysis. rsc.org

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, this compound is promoted to an electronic excited state. The subsequent processes of energy dissipation, including both radiative (fluorescence) and non-radiative decay, are complex and occur on ultrafast timescales.

Ultrafast Spectroscopic Probing of Excited State Evolution

Ultrafast transient absorption and fluorescence spectroscopy are powerful techniques for mapping the evolution of excited states with femtosecond to picosecond time resolution. nih.govacs.orgresearchgate.netrsc.org Studies on naphthalimide derivatives reveal that following photoexcitation, the molecule undergoes rapid dynamic processes. nih.govrsc.org

The solvent environment plays a crucial role in these dynamics. In polar solvents, naphthalimide derivatives often exhibit a large Stokes shift (the difference between the absorption and emission maxima) and a lower fluorescence quantum yield, which points to a more polar excited state compared to the ground state. rsc.org This is often indicative of the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org Ultrafast spectroscopy can directly observe the evolution from an initially formed intramolecular charge transfer (ICT) state to the TICT state, a process that is often only favorable in strongly polar solvents. rsc.org For instance, in aminonaphthalimide dimers, structural relaxation following photoexcitation occurs in tens of picoseconds, leading to the formation of a stabilized excimer state. nih.govacs.org

Conical Intersections and Non-Radiative Decay Channels

Non-radiative decay provides a pathway for an excited molecule to return to the ground state without emitting a photon. A key mechanism facilitating this rapid internal conversion is the passage through a conical intersection. wikipedia.org A conical intersection is a point on a molecule's potential energy surface where two electronic states become degenerate, creating a "funnel" that allows for highly efficient, radiationless transitions between states. wikipedia.orgyoutube.com In the vicinity of these intersections, the Born-Oppenheimer approximation breaks down. wikipedia.org

For molecules like this compound, non-radiative decay rates can be significantly influenced by the environment. In aqueous solutions, for example, the formation of hydrogen-bonded water clusters around the molecule can provide an efficient channel for deactivation. acs.org The excitation energy of the naphthalimide is dissipated into the vibrational modes of the water cluster, increasing the rate of non-radiative decay and decreasing the fluorescence quantum yield. acs.org The presence of the amino group itself can also provide an efficient non-radiative channel through processes like rapid "flip-flop" motions, which can be hindered at lower temperatures. nih.gov The existence of conical intersections is essential for understanding these rapid, non-radiative de-excitation pathways that compete with fluorescence. chemrxiv.org

Franck-Condon States and Excited-State Structural Relaxation

The Franck-Condon principle states that electronic transitions occur on a much faster timescale than nuclear motion. libretexts.orgwikipedia.org Therefore, immediately following photon absorption, the molecule finds itself in a "Franck-Condon" state, which has the same nuclear geometry as the ground state but the electronic configuration of the excited state. libretexts.org This vertically excited state is generally not at the energy minimum of the excited state potential energy surface. fiveable.memit.edu

Following this initial excitation, the molecule undergoes structural relaxation to reach the equilibrium geometry of the excited state. nih.gov This relaxation process is a key part of the excited-state dynamics. For aminonaphthalimide systems, this can involve changes in dihedral angles and bond lengths as the molecule accommodates the charge redistribution of the ICT state. nih.govacs.org This excited-state structural relaxation is often accompanied by solvent molecule rearrangement, which further stabilizes the excited state, particularly in polar solvents. nih.govacs.orgwikipedia.org The entire process, from the Franck-Condon state to the relaxed excited state from which fluorescence typically occurs, explains the observed Stokes shift. rsc.org The analysis of the vibrational structure (progression) in absorption and emission spectra can provide detailed information about the geometric changes between the ground and excited states. researchgate.net

Table 2: Key Photophysical Processes and Timescales for Aminonaphthalimide Derivatives

ProcessDescriptionTypical TimescaleGoverning Principle/Mechanism
Photon AbsorptionExcitation from ground state to an excited electronic state.~Femtoseconds (10⁻¹⁵ s)Franck-Condon Principle
Structural RelaxationGeometric rearrangement to the excited state energy minimum.Tens of Picoseconds (10⁻¹² s)Potential Energy Surface Gradient
Non-Radiative DecayEnergy dissipation without light emission, returning to ground state.Varies (ps to ns)Conical Intersections, Vibrational Coupling
FluorescenceEmission of a photon from the relaxed excited state.Nanoseconds (10⁻⁹ s)Radiative Decay

This table provides a simplified overview of the dynamic events following photoexcitation, with timescales that can be influenced by molecular structure and environment. nih.govacs.orglibretexts.orgfiveable.me

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a critical process in many fluorescent molecules, where photoexcitation leads to a significant redistribution of electron density from a donor to an acceptor moiety within the same molecule. rsc.orgnih.gov In this compound, the amino group serves as the electron donor and the naphthalimide core acts as the electron acceptor. The efficiency and nature of this charge transfer are heavily influenced by the surrounding solvent polarity and the conformational freedom of the amino group.

A key deactivation pathway for the excited state of this compound in polar solvents is the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netresearchgate.net This process involves the rotation of the amino group's C-N bond, leading to a non-planar conformation. rsc.orgnih.govnih.gov In this twisted geometry, the donor and acceptor moieties are electronically decoupled, resulting in a highly polar, charge-separated state. nih.gov

The formation of the TICT state is often non-emissive or weakly emissive, leading to fluorescence quenching, particularly in polar environments that stabilize this high-polarity state. researchgate.netresearchgate.net The fluorescence quantum yields of 3-amino-1,8-naphthalimide (3APNI) and 4-amino-1,8-naphthalimide (4APNI) have been observed to decrease with increasing solvent polarity, a phenomenon attributed to the formation of a "dark" TICT state. researchgate.netnih.govrsc.org For instance, an aminonaphthalimide derivative with a dimethylamino group exhibited a significant 76-fold increase in fluorescence quantum yield when moving from a polar solvent like methanol (B129727) (MeOH) to a nonpolar solvent like dioxane. researchgate.net This is because the nonpolar solvent destabilizes the polar TICT state, favoring emission from the locally excited state.

The propensity for TICT formation can be controlled by structural modifications. Rigidifying the amino group, for example, by incorporating it into a cyclic system, can inhibit the twisting motion and suppress the formation of the TICT state, thereby enhancing fluorescence. mdpi.com

In addition to the twisting motion of the entire amino group, another proposed mechanism for intramolecular charge transfer involves the rehybridization of the nitrogen atom in the amino group. This process, known as Rehybridized Intramolecular Charge Transfer (RICT), suggests that the amine nitrogen can change its hybridization state from sp² to sp³, leading to a pyramidalization or "wagging" motion. mdpi.com This change in geometry would also result in a decoupling of the nitrogen's lone pair electrons from the aromatic system, facilitating charge separation. However, some computational studies have indicated that this wagging motion alone may not be sufficient to generate a highly polar state. mdpi.com The term RICT is sometimes used to describe the charge transfer process in systems where a full 90-degree twist is not necessary, but rather a change in the hybridization and local geometry of the donor group is the primary driver for charge separation.

In certain environments, molecules capable of ICT can exhibit dual fluorescence, with one emission band originating from the initially populated, planar locally excited (LE) state and a second, red-shifted band from the relaxed, charge transfer (CT) state. nih.govmdpi.com The LE state is the Franck-Condon excited state, which has a geometry similar to the ground state. nih.gov From this LE state, the molecule can relax to a lower-energy CT state, such as the TICT state, especially in polar solvents. nih.gov

The fluorescence spectra of this compound and its 4-amino counterpart are strongly dependent on the solvent. nih.govrsc.org For this compound, the fluorescence color changes from blue in the nonpolar solvent hexane (B92381) (emission maximum, λFmax = 429 nm) to orange-yellow in the polar solvent methanol (λFmax = 564 nm). nih.govrsc.org This significant solvatofluorochromism is indicative of a more polar excited state compared to the ground state, consistent with the formation of a CT state. A guanidine-substituted 1,8-naphthalimide derivative has been shown to exhibit dual fluorescence emission in its protonated form, attributed to an excited-state deprotonation coupled with an ICT process. rsc.org

The following table summarizes the solvent-dependent fluorescence of 3-amino-1,8-naphthalimide (3APNI):

SolventFluorescence Maximum (λFmax)Fluorescence Color
Hexane429 nmBlue
Methanol564 nmOrange-Yellow

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is another crucial photophysical process that can modulate the fluorescence of this compound derivatives. In a PET-based system, the fluorophore is covalently linked to a receptor (an electron donor or acceptor) through a spacer.

The design of a PET sensor involves three key components: the fluorophore (in this case, this compound), a spacer, and a receptor. The spacer is typically a rigid or flexible chemical linker that electronically insulates the fluorophore from the receptor in the ground state. The receptor is a moiety that can undergo a redox reaction (either oxidation or reduction) upon interaction with a specific analyte.

The efficiency of PET is governed by the energetics of the system, specifically the relative energy levels of the excited fluorophore and the receptor's frontier molecular orbitals. For fluorescence quenching to occur via PET, the free energy change (ΔGPET) for the electron transfer process must be negative (exergonic).

In a typical PET sensor, the fluorescence of the this compound fluorophore is initially "off" or quenched in the absence of the target analyte. This quenching occurs because upon excitation of the fluorophore, an electron is transferred from a donor receptor to the excited fluorophore, or from the excited fluorophore to an acceptor receptor. This non-radiative de-excitation pathway competes with fluorescence, leading to quenching.

Upon binding of the analyte to the receptor, the redox potential of the receptor is altered. This change in redox potential makes the PET process energetically unfavorable (endergonic). As a result, the PET pathway is inhibited, and the radiative decay from the excited fluorophore (fluorescence) is restored, leading to a "turn-on" fluorescence response.

The following table outlines the general mechanism of PET-induced fluorescence modulation:

StateAnalyte PresencePET ProcessFluorescence
"Off" StateAbsentEnergetically favorable (Exergonic)Quenched
"On" StatePresentEnergetically unfavorable (Endergonic)Enhanced/Restored

Solvatochromic Behavior and Solvent-Dependent Photophysics

The photophysical properties of this compound (3-ANI) are profoundly influenced by its surrounding environment, a phenomenon known as solvatochromism. This behavior stems from changes in the electronic distribution of the molecule upon photoexcitation and its subsequent interaction with solvent molecules. The position of the amino group at the 3-position of the naphthalene ring results in a pronounced sensitivity to the solvent, particularly in its fluorescence emission. nih.govrsc.org

The absorption and fluorescence spectra of this compound are strongly dependent on solvent polarity. nih.gov While the absorption spectra show some sensitivity to the solvent environment, the emission spectra exhibit a remarkable positive solvatochromism, meaning the emission peak shifts to longer wavelengths (a red-shift) as the solvent polarity increases. nih.govrsc.org This indicates that the excited state of the molecule is more polar than its ground state and is thus stabilized to a greater extent by polar solvent molecules. researchgate.netnih.gov

This effect is clearly demonstrated by the significant change in fluorescence color observed for this compound, which shifts from blue in a nonpolar solvent like hexane (emission maximum at 429 nm) to an orange-yellow in a polar protic solvent like methanol (emission maximum at 564 nm). nih.govrsc.org This large spectral shift, or Stokes shift, is a hallmark of molecules with a significant increase in dipole moment upon excitation, often due to an intramolecular charge transfer (ICT) character in the excited state. nih.govresearchgate.net Concurrently, the fluorescence quantum yield of this compound tends to decrease as the solvent polarity increases. nih.govrsc.org

Table 1: Photophysical Properties of this compound in Various Solvents This table is interactive. Users can sort the data by clicking on the column headers.

Solvent Emission Maximum (λFmax) Fluorescence Color
Hexane 429 nm Blue
Methanol 564 nm Orange-Yellow

Data sourced from systematic investigations into the photophysical properties of amino-substituted 1,8-naphthalimides. nih.govrsc.org

In polar aprotic solvents, which lack acidic protons (e.g., DMSO, acetonitrile), the dominant force is the dipole-dipole interaction between the polar solvent molecules and the ground- and excited-state dipole moments of the this compound. harvard.edu Upon excitation, the dipole moment of this compound increases, leading to stronger interactions with the solvent cage, which reorganizes to better stabilize the highly polar excited state, resulting in the observed red-shift in emission. nih.gov

In polar protic solvents, such as alcohols (e.g., methanol), hydrogen bonding plays a significant additional role. nih.govyoutube.com These solvents can act as both hydrogen bond donors and acceptors. nih.gov The amino (-NH₂) group and the carbonyl (=O) groups of the naphthalimide core can form hydrogen bonds with protic solvent molecules. mdpi.com These specific interactions provide a highly effective pathway for stabilizing the charge-transfer character of the excited state, leading to the most pronounced red-shifts. nih.gov However, these strong interactions, particularly hydrogen bonding, can also promote non-radiative decay pathways, which explains the observed decrease in fluorescence quantum yield in protic media. rsc.orgrsc.org

Excimer Formation and Aggregation Studies

At higher concentrations or in specific solvent conditions, naphthalimide derivatives, including aminonaphthalimides, can form aggregates. rsc.org This aggregation can lead to the formation of excimers—an excited-state dimer formed between two molecules, one in the excited state and one in the ground state. bohrium.com The formation of excimers introduces new, often red-shifted, emission bands in the fluorescence spectrum.

The formation of an excimer is predicated on significant interchromophoric electronic coupling between two adjacent naphthalimide molecules. researchgate.net In aminonaphthalimide systems, theoretical and spectroscopic studies on covalently linked dimers show that this coupling is heavily influenced by interchromophoric charge transfer (CT). nih.govacs.org Upon photoexcitation of one chromophore, an interaction with a ground-state neighbor can lead to the formation of a symmetry-broken CT state, which is a precursor to the stable excimer. nih.govacs.org

The dynamics of this process are ultrafast, occurring on picosecond timescales. acs.org The stability and character of the resulting excimer can be further influenced by the solvent environment. Highly polar solvents can stabilize the excimer state and enhance its charge-transfer character. nih.govacs.org This stabilization can facilitate efficient energy transport within molecular aggregates. nih.gov

A critical factor driving the formation of strongly coupled excimers in aminonaphthalimide systems is a structural relaxation that occurs in the excited state. nih.govacs.org Studies on naphthalimide dimers reveal that following photoexcitation, the system undergoes an ultrafast structural change, primarily involving dihedral torsional motion between the two naphthalimide units. bohrium.comacs.org This relaxation, which takes place in tens of picoseconds, alters the geometry from a near-orthogonal arrangement to one that significantly enhances the interchromophoric charge transfer coupling. nih.govacs.org

This enhanced electronic coupling, brought about by the structural change, is the decisive step that stabilizes the dimer and favors the formation of the strongly coupled excimer state. nih.govacs.org This mechanism demonstrates that excimer formation is not a static process but is dynamically driven by the relaxation of the molecular structure in the excited state. acs.org The rate of excimer formation and subsequent relaxation is on the order of approximately 0.8–2.2 picoseconds and 7–200 picoseconds, respectively. acs.org

Theoretical and Computational Investigations of 3 Aminonaphthalimide

Density Functional Theory (DFT) Approaches for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of naphthalimide derivatives, offering a balance between accuracy and computational cost. ntnu.no It is employed to elucidate the electronic structure, which is fundamental to understanding the molecule's reactivity and photophysical behavior.

Geometry Optimization and Energetic Landscape Mapping

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. stackexchange.com For 3-aminonaphthalimide and its derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles in the ground electronic state. researchgate.net This process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. stackexchange.com The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, 6-311G(d,p)) is critical for obtaining accurate results. dergipark.org.trmdpi.com The energetic landscape can be further explored to identify different conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred structures.

Table 1: Representative Theoretical Calculation Methods for Geometry Optimization

MethodFunctionalBasis SetCommon Applications
DFTB3LYP6-31G*Standard for many organic molecules, balancing cost and accuracy.
DFTPBE6-311+G(d,p)Often used for systems where electron correlation is significant.
HFN/ASTO-3GA more basic, less computationally intensive method. mdpi.com

HOMO-LUMO Orbital Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. physchemres.org In this compound, the HOMO is typically localized on the electron-donating amino group and the naphthalimide ring, while the LUMO is predominantly centered on the electron-accepting naphthalimide core. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. irjweb.comnih.gov A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov DFT calculations provide detailed visualizations of these orbitals and allow for the quantification of charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. dergipark.org.trphyschemres.org This information is vital for predicting how the molecule will interact with its environment and other molecules.

Table 2: Key Parameters from HOMO-LUMO Analysis

ParameterSignificance
E(HOMO)Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and excitation energy. irjweb.comnih.gov
Chemical Potential (μ)Related to the "escaping tendency" of an electron from the system. nih.gov
Chemical Hardness (η)Measures the resistance to a change in electron distribution. nih.gov
Electrophilicity Index (ω)Quantifies the ability of a molecule to accept electrons. irjweb.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating electronic excited states. chemrxiv.orgrsc.org It allows for the calculation of properties related to light absorption and emission, which are central to the functionality of fluorescent molecules like this compound. rsc.org

Prediction of Absorption and Emission Spectra

TD-DFT is widely used to predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the maxima in the absorption spectrum. scirp.orgrsc.org For this compound derivatives, the calculations can accurately reproduce experimental UV-Vis absorption spectra. bgsu.edu By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to fluorescence. rsc.org The difference between the absorption and emission energies is the Stokes shift. These calculations can be performed in the gas phase or, more realistically, by incorporating solvent effects through models like the Polarizable Continuum Model (PCM), which is crucial for accurately predicting the behavior of these dyes in solution. rsc.org

Characterization of Excited State Charge Transfer Character

A key feature of many naphthalimide dyes is the presence of intramolecular charge transfer (ICT) upon photoexcitation. In this compound, the amino group acts as an electron donor and the naphthalimide core as an electron acceptor. Upon absorption of light, an electron is promoted from the HOMO (largely on the donor) to the LUMO (largely on the acceptor), resulting in a significant redistribution of electron density. nih.gov This creates an excited state with a much larger dipole moment than the ground state. TD-DFT calculations are instrumental in quantifying this charge transfer character. rsc.org By analyzing the orbitals involved in the electronic transition and the change in electron density, one can characterize the excited state as having local excitation (LE) or ICT character. rutgers.edu This character is highly dependent on the solvent polarity and the nature of substituents on the naphthalimide core. bgsu.edu Long-range corrected functionals are often employed in TD-DFT to more accurately describe charge-transfer states. rutgers.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static information from DFT and TD-DFT. wikipedia.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time. wikipedia.org For this compound, MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules. This is particularly important for understanding how the solvent shell reorganizes around the dye in the ground and excited states, which influences the photophysical properties. By combining MD with quantum mechanical calculations (QM/MM), one can study the behavior of the chromophore in a complex environment, such as a biological system, providing insights into the mechanisms of sensing and imaging. nih.govosti.gov

Conformational Dynamics in Ground and Excited States

Theoretical and computational studies have provided significant insights into the conformational dynamics of this compound and its derivatives, both in the ground state (S0) and the first singlet excited state (S1). These investigations are crucial for understanding the molecule's photophysical properties, including its absorption and fluorescence characteristics.

Upon photoexcitation, many naphthalimide derivatives undergo significant changes in their geometry. For some, the ground state geometry is already non-planar, exhibiting dihedral angles that create a propeller-like shape. In the excited state, these molecules may distort towards a more planar conformation. rsc.org Conversely, other naphthalimide derivatives are planar in both their ground and excited states, indicating substantial rigidity upon photoexcitation. rsc.org The degree of this excited-state distortion plays a key role in modulating the fluorescence decay of the chromophore. rsc.org

The electronic properties of naphthalimide derivatives are highly sensitive to the nature and position of substituents on the aromatic system. researchgate.net The introduction of an amino group, as in this compound, can induce a polar charge-transfer (CT) excited state. bgsu.edu This CT character is a key feature of its photophysics. Following excitation, an internal conversion from a higher excited state (S2) to the S1 state can occur rapidly. bgsu.edu In some cases, particularly in polar solvents, aminonaphthalimide derivatives can undergo a further excited-state conformational change to produce a twisted intramolecular charge-transfer (TICT) state. bgsu.edu The formation of this "dark" or non-emissive TICT state is often associated with the quenching of fluorescence. researchgate.netacs.org

Quantum chemical calculations have been employed to optimize the geometries of the ground and excited states. nih.gov For some naphthalimide-based dyads, the donor and acceptor units adopt a nearly orthogonal geometry in the ground state. nih.gov This orthogonal arrangement can be beneficial for processes like thermally activated delayed fluorescence (TADF). nih.gov The study of these conformational changes is essential for rationalizing the experimentally observed photophysical behavior and for designing new molecules with tailored fluorescent properties.

Table 1: Ground and Excited State Geometries of Representative Naphthalimide Chromophores This table is interactive. You can sort and filter the data by clicking on the column headers.

Chromophore Ground State (S0) Geometry Excited State (S1) Geometry Key Observation
Chromophore 3 Propeller-like (Dihedral angles 11-24°) Distorts towards planarity (Dihedral angles 4-19°) Exhibits less rigidity than Chromophore 7. rsc.org
Chromophore 7 Planar Planar Shows significant rigidity upon photoexcitation. rsc.org
NI-PTZ Dyad Almost orthogonal - Orthogonal geometry between donor and acceptor units. nih.gov

Solvent Reorganization Effects on Excited State Pathways

The surrounding solvent environment plays a critical role in the excited-state dynamics of this compound and related compounds, largely due to their intramolecular charge transfer (ICT) character. researchgate.net Upon excitation, the molecule's dipole moment often increases significantly, leading to a reorganization of the surrounding solvent molecules to stabilize this more polar excited state. rsc.orgconicet.gov.ar This solvent reorganization is a key factor contributing to the observed Stokes shift, which is the difference between the absorption and emission maxima. rsc.org

The polarity of the solvent has a profound effect on the photophysical properties of aminonaphthalimides. acs.org In nonpolar solvents, the fluorescence spectra often exhibit a distinct vibronic structure. acs.org As solvent polarity increases, several changes are typically observed:

A loss of the vibronic structure in the fluorescence spectra. acs.org

A bathochromic (red) shift in both absorption and emission spectra. acs.org

A significant decrease in the fluorescence quantum yield (Φf) and excited-state lifetime (τ). acs.org

An increase in the Stokes shift. acs.org

This fluorescence quenching in polar solvents is often attributed to the formation of a non-emissive twisted intramolecular charge-transfer (TICT) state. researchgate.netacs.org The stabilization of this dark state by polar solvent molecules provides an efficient non-radiative decay pathway, competing with fluorescence. acs.org The rate of non-radiative decay (k_nr) can increase by several orders of magnitude when moving from a nonpolar to a polar protic solvent like water, while the radiative decay rate constant (k_r) remains relatively constant. acs.org

Time-resolved fluorescence measurements have revealed complex de-excitation pathways. In some cases, biexponential fluorescence decays are observed in polar solvents, suggesting the involvement of more than one excited-state species. researchgate.net These can be attributed to a locally excited (LE) state and a charge transfer (CT) state, with kinetics for the interconversion between them. nih.gov The process can be further complicated in protic solvents, where specific solute-solvent interactions like hydrogen bonding come into play. conicet.gov.ar The reorganization of hydrogen bonds in the excited state can significantly influence the deactivation pathways. conicet.gov.ar

The time-dependent fluorescence shift (TDFS) is a powerful technique to study these dynamics. It often reveals processes on both sub-nanosecond and nanosecond timescales, which can be attributed to fast internal solvent reorientation and intramolecular excited-state reactions. nih.gov

Table 2: Solvent Effects on Photophysical Properties of an Aminonaphthalimide Derivative This table is interactive. You can sort and filter the data by clicking on the column headers.

Solvent Fluorescence Quantum Yield (Φf) Excited-State Lifetime (τ) Non-radiative Decay Rate Constant (k_nr) (s⁻¹) Radiative Decay Rate Constant (k_r) (s⁻¹)
Dichloromethane High High ~5 x 10⁷ ~5 x 10⁷
Toluene High High ~5 x 10⁷ ~5 x 10⁷
Aqueous Media < 10⁻³ ~10 ps ~10¹¹ ~5 x 10⁷

Data adapted from a study on an aminonaphthalimide derivative with an aliphatic amine. acs.org

Synthetic Methodologies and Structural Modifications of 3 Aminonaphthalimide Derivatives

Strategic Functionalization at the Imide Nitrogen

For instance, the reaction of suitable amines with appropriate 1,8-naphthalic anhydrides can yield a variety of functionalized derivatives. researchgate.net This strategy has been employed to introduce simple alkyl chains, which can subtly alter the photophysical properties of the naphthalimide core. researchgate.net More complex moieties, such as those containing additional reactive sites or recognition units, can also be appended to the imide nitrogen, expanding the potential applications of the resulting derivatives. The ease of this synthetic route makes it a fundamental tool in the design of novel 3-aminonaphthalimide-based compounds.

Introduction of Amine and Polyamine Chains for Tunable Properties

The incorporation of amine and polyamine chains onto the this compound framework is a powerful strategy for modulating the physicochemical and biological properties of these derivatives. These nitrogen-containing chains can be introduced at various positions, most commonly at the imide nitrogen or as a substituent on the naphthalene (B1677914) ring system.

One prevalent method involves the condensation of a naphthalic anhydride, such as 4-acetyl-1,8-naphthalic anhydride, with a polyamine. mdpi.com This reaction directly attaches the polyamine chain to the imide nitrogen, creating conjugates with distinct properties. For example, a series of conjugates were synthesized by coupling aromatic imide scaffolds with different amine and polyamine motifs. mdpi.com The length and nature of the polyamine chain can be systematically varied to fine-tune the characteristics of the final compound. researchgate.netnih.gov

Another approach involves building the polyamine chain onto the naphthalimide core through a series of reactions. This can include the introduction of a linker at the imide position, which is then further functionalized with amine groups. For instance, hybrid molecules have been created by introducing polyamine chains at the N-imide position through an amide bond. researchgate.net The choice of synthetic route often depends on the desired final structure and the availability of starting materials. The resulting polyamine-naphthalimide conjugates have shown potential in various applications due to the added functionality and charge provided by the polyamine tail. researchgate.netmdpi.com

Derivatization for Enhanced Photophysical Response and Selectivity

Derivatization of the this compound structure is a key strategy to enhance its photophysical properties, such as fluorescence quantum yield and Stokes shift, and to improve its selectivity for specific analytes. mdpi.comspectroscopyonline.com These modifications often involve the introduction of functional groups that can modulate the internal charge transfer (ICT) characteristics of the molecule, which are responsible for its desirable fluorescent properties. acs.org

The "push-pull" electronic structure of aminonaphthalimides, with the electron-donating amino group and the electron-withdrawing imide moiety, is central to their photophysical behavior. researchgate.net Altering the substituents on either of these groups can significantly impact the ICT process. For example, modifying the amino group or introducing substituents on the naphthalene ring can tune the emission wavelength and intensity.

Furthermore, derivatization is crucial for imparting selectivity in sensing applications. By incorporating specific recognition moieties, this compound derivatives can be designed to bind selectively to target ions or molecules. This binding event often triggers a change in the photophysical properties of the naphthalimide core, allowing for fluorescent detection. For instance, the introduction of groups capable of hydrogen bonding can enhance selectivity towards certain anions. researchgate.net The synthesis of these derivatives often involves multi-step processes, including the initial formation of the naphthalimide core followed by further chemical modifications to introduce the desired functionalities. researchgate.net

Conjugation with Macrocyclic Receptors and Recognition Units

To create highly selective and sensitive molecular sensors, this compound fluorophores are frequently conjugated with macrocyclic receptors and other recognition units. rsc.org These macrocycles, such as cyclodextrins, calixarenes, and cucurbiturils, possess pre-organized cavities that can selectively bind to specific guest molecules. rsc.orgmdpi.comnih.gov The conjugation of a this compound to such a receptor allows for the creation of sophisticated host-guest systems where the binding event is signaled by a change in the fluorescence of the naphthalimide unit.

The synthesis of these conjugates typically involves linking the naphthalimide derivative to the macrocycle through a covalent bond. The point of attachment can be either on the naphthalimide core or at the imide nitrogen. For example, 4-amino-1,8-naphthalimide (B156640) has been functionalized with different anchoring groups to modulate its interaction with a water-soluble pillar mdpi.comarene host. rsc.org In another instance, a naphthalimide was incorporated into a cyclam-based sensor. nih.gov

These strategies have led to the development of fluorescent indicator displacement (FID) assays. rsc.orgscispace.com In an FID assay, the naphthalimide-receptor complex initially exhibits a certain fluorescence. When an analyte with a higher affinity for the receptor is introduced, it displaces the naphthalimide, leading to a detectable change in fluorescence. This approach has been successfully used for the detection of various biologically relevant molecules. rsc.orgnih.gov The combination of the excellent photophysical properties of 3-aminonaphthalimides with the selective binding capabilities of macrocyclic hosts provides a powerful platform for the design of advanced chemical sensors. nih.govbiorxiv.org

Advanced Fluorescent Probes and Chemosensors Design Principles Based on 3 Aminonaphthalimide

Förster Resonance Energy Transfer (FRET) Based Probes

FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor fluorophore. This mechanism is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a powerful tool for designing probes that signal molecular interactions or conformational changes. evidentscientific.combmglabtech.com

The efficiency of FRET is critically dependent on the selection of the donor and acceptor fluorophores. spectroscopyonline.com A fundamental requirement is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. evidentscientific.comthermofisher.com For probes based on 3-aminonaphthalimide, this fluorophore can act as either the donor or the acceptor, depending on the specific design and the other fluorophore in the pair.

For instance, in some designs, a coumarin (B35378) derivative serves as the FRET donor, while a this compound derivative functions as the acceptor. nih.gov The emission of the coumarin donor overlaps with the absorption of the naphthalimide acceptor, facilitating energy transfer. nih.gov In other systems, an amido-naphthalimide can act as the donor to an amino-naphthalimide acceptor. rsc.org The selection is guided by the need to have sufficient spectral overlap to enable efficient energy transfer while also ensuring that the emission peaks of the donor and acceptor are distinguishable for ratiometric analysis. bmglabtech.com

The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter determined by the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. thermofisher.comrsc.org Careful selection of the donor-acceptor pair is therefore essential to tailor the probe's sensitivity to the specific distance changes associated with analyte binding. spectroscopyonline.com

Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths, which provides a built-in correction for environmental effects and probe concentration, leading to more accurate and quantitative measurements. nih.govnih.gov In a FRET-based ratiometric probe, the binding of an analyte induces a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency. mdpi.com

This change in FRET efficiency leads to a corresponding change in the emission intensities of the donor and acceptor. Typically, an increase in FRET results in decreased donor emission and increased acceptor emission (sensitized emission). evidentscientific.com By monitoring the ratio of the acceptor to donor emission, a quantitative measure of the analyte concentration can be obtained.

For example, a FRET-based pH probe can be constructed by linking a pH-insensitive donor (like coumarin) to a pH-sensitive this compound acceptor. nih.gov At basic pH, the acceptor's fluorescence may be quenched, preventing FRET. Upon acidification, the acceptor's fluorescence is restored, "turning on" the FRET process. nih.gov This results in a decrease in the donor's blue emission and an increase in the acceptor's green emission, allowing for a ratiometric determination of pH. nih.gov Similarly, FRET mechanisms have been employed in probes for other analytes where the binding event modulates the FRET efficiency, providing a ratiometric output. rsc.orgrsc.org

Design Strategies for Specific Analyte Sensing

The versatility of the this compound scaffold allows for its incorporation into a wide array of chemosensors designed for the selective detection of various ions and molecules. By coupling the naphthalimide fluorophore with specific recognition moieties, highly selective and sensitive probes can be developed.

The design of chemosensors for cations and anions often involves integrating a receptor unit that selectively binds the target ion, which in turn modulates the photophysical properties of the this compound fluorophore.

Mercury (Hg²⁺): Probes for Hg²⁺ have been developed by functionalizing this compound with recognition units like aza-crown ethers. chemrxiv.orgchemrxiv.org The binding of Hg²⁺ to the receptor can disrupt photoinduced electron transfer (PET) quenching, leading to a "turn-on" fluorescence response. acs.org In some cases, aminonaphthalimide-functionalized magnetic nanoparticles have been used for the sensitive detection of mercury ions. capes.gov.br

Zinc (Zn²⁺): Sensors for Zn²⁺ often utilize receptors such as polyamine chains attached to the 4-amino position of the 1,8-naphthalimide (B145957). wu.ac.th The coordination of Zn²⁺ with the receptor can inhibit PET, resulting in a significant fluorescence enhancement. wu.ac.th The design can be tailored to be resistant to pH changes within the physiological range. wu.ac.th

Iron (Fe³⁺): The detection of Fe³⁺ is often achieved through a fluorescence quenching mechanism. researchgate.netunibl.org Probes with multiple 1,8-naphthalimide units linked to a central ligand can form a complex with Fe³⁺, leading to fluorescence quenching due to the paramagnetic nature of the ion. researchgate.netrsc.org

Gallium (Ga³⁺): A chemosensor for Ga³⁺ has been designed where the binding of the ion to a specific receptor linked to the naphthalimide fluorophore triggers a change in its fluorescence properties, allowing for selective detection. mdpi.com

Copper (Cu²⁺): Naphthalimide-based sensors for Cu²⁺ can operate through mechanisms like intramolecular charge transfer (ICT) or by forming a complex that quenches fluorescence. wu.ac.thrsc.org For example, a probe can be designed where Cu²⁺ binding to a deprotonated secondary amine receptor causes a large red-shift in the emission spectrum. wu.ac.th

Fluoride (F⁻): Anion sensing, particularly for fluoride, can be achieved by incorporating hydrogen-bonding moieties like amides or ureas into the naphthalimide structure. rsc.orgresearchgate.net The binding of F⁻ through hydrogen bonds can cause deprotonation or changes in the ICT character of the fluorophore, leading to a colorimetric or fluorometric response. researchgate.netpsu.edu

Table 1: Examples of this compound-Based Ion Chemosensors

Analyte Receptor Moiety Sensing Mechanism Signal Change
Hg²⁺ Aza-crown ether PET Inhibition Fluorescence Turn-On
Zn²⁺ Polyamine chain PET Inhibition Fluorescence Enhancement
Fe³⁺ Tris(aminoethylamine) Quenching Fluorescence Quenching
Cu²⁺ Secondary amine ICT Modulation Ratiometric Shift
F⁻ Amide/Urea Deprotonation/ICT Colorimetric/Fluorometric

The development of pH-sensitive probes is crucial for monitoring physiological and pathological processes. This compound derivatives are excellent candidates for pH sensing due to the pH-dependent nature of the amino group.

Ratiometric Designs: Ratiometric pH probes can be created by combining a pH-sensitive this compound with a pH-insensitive fluorophore in a FRET pair, as previously discussed. nih.gov Another strategy involves designing a single naphthalimide chromophore that exhibits a pH-dependent ratiometric response. biorxiv.org For example, protonation of a substituent on the naphthalimide ring can alter the intramolecular charge transfer (ICT) characteristics, leading to a shift in the emission wavelength and allowing for ratiometric pH measurement. biorxiv.orgrsc.org

Turn-On/Off Designs: Simpler "turn-on" or "turn-off" pH probes can be designed based on the protonation/deprotonation of an amino group, which modulates the fluorescence via a PET mechanism. nih.gov For instance, a tertiary amine receptor linked to the naphthalimide can quench the fluorescence in its neutral (basic) form. Upon protonation in acidic media, the PET process is inhibited, and the fluorescence is "turned on". nih.govunibl.org The pKa of the probe can be tuned by modifying the structure of the amine receptor to match the desired pH sensing range. nih.gov

Table 2: Design Strategies for this compound-Based pH Probes

Design Mechanism Description Example
Ratiometric FRET A pH-sensitive acceptor (naphthalimide) and a pH-insensitive donor are linked. pH changes modulate FRET efficiency, altering the ratio of donor to acceptor emission. nih.gov Coumarin-naphthalimide dyad nih.gov
Ratiometric ICT Protonation of the naphthalimide derivative alters its ICT character, causing a shift in the emission wavelength. biorxiv.org Naphthalimide with a pH-sensitive substituent biorxiv.org
Turn-On/Off PET A tertiary amine receptor quenches fluorescence at high pH. Protonation at low pH inhibits PET, turning fluorescence on. nih.gov Naphthalimide with a piperazine (B1678402) moiety nih.gov

The principles of fluorescent probe design can be extended to the detection of biologically important small molecules and biomolecules.

ATP (Adenosine Triphosphate): Probes for ATP often utilize receptors that can interact with the triphosphate moiety and the adenine (B156593) base. For example, a sensor can be designed with a receptor containing guanidinium (B1211019) and pyrrole (B145914) groups, which can bind to the phosphate (B84403) chain of ATP through electrostatic interactions. mdpi.com This binding event can lead to a "turn-on" fluorescence response from the linked aminonaphthalimide fluorophore. mdpi.com FRET-based ratiometric probes for ATP have also been developed, where ATP binding modulates the distance between a donor and acceptor pair. mdpi.com

Maltose (B56501): Selective fluorescent sensing of maltose has been achieved using aminonaphthalimide-based pyridinium (B92312) podands. rsc.orgrsc.org These probes can exhibit a "turn-on" fluorescence response upon selectively binding to maltose in aqueous media. rsc.orgdntb.gov.uaresearchgate.net The design leverages non-covalent interactions for recognition, which is a significant challenge in saccharide sensing. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Coumarin
Amido-naphthalimide
1,8-naphthalimide
Naphthalimide
Guanidinium
Pyrrole
Pyridinium
Adenosine Triphosphate (ATP)

Viscosity-Sensitive Probes: Application of TICT Molecular Rotors

Fluorescent molecular rotors are probes whose fluorescence quantum yield and lifetime are highly dependent on the viscosity of their surrounding medium. This sensitivity arises from their ability to undergo intramolecular rotation in the excited state, a process that is hindered in viscous environments. Probes based on the this compound core often function as Twisted Intramolecular Charge Transfer (TICT) molecular rotors. hep.com.cn

In the TICT model, upon photoexcitation, the molecule transitions from a locally excited (LE) state to an intramolecular charge transfer (ICT) state. In low-viscosity solvents, a non-radiative decay pathway becomes accessible through the twisting of a single bond, typically between the amino group at the C-4 position and the naphthalimide ring. This rotation leads to the formation of a non-fluorescent, perpendicular TICT state, effectively quenching the emission. mdpi.comrsc.org However, in a medium with high viscosity, this intramolecular rotation is restricted. The restriction of this non-radiative decay channel blocks the formation of the "dark" TICT state, forcing the molecule to return to the ground state via radiative emission, resulting in a significant enhancement of fluorescence intensity. mdpi.comresearchgate.net

The relationship between fluorescence intensity and viscosity for these probes is often described by the Förster-Hoffmann equation, which shows a logarithmic correlation between the emission intensity and the solvent viscosity. researchgate.net For instance, a 4-piperazinyl-1,8-naphthalimide derivative designed as a TICT rotor demonstrated a clear increase in fluorescence intensity in viscous glycol/glycerol mixtures. A plot of the logarithm of its fluorescence intensity against the logarithm of the solvent viscosity yielded a linear relationship, which is characteristic of TICT molecular rotors. mdpi.com

However, the efficiency of the TICT process in aminonaphthalimide derivatives can be influenced by other competing deactivation pathways. Factors such as intermolecular hydrogen bonding with the solvent and the formation of intramolecular exciplexes can also quench fluorescence, sometimes more significantly than the TICT mechanism itself, which can diminish the probe's specific sensitivity to viscosity. researchgate.netnih.gov Therefore, the rational design of viscosity-sensitive this compound probes requires careful consideration of the substituents on both the naphthalimide core and the amino rotor to optimize the TICT process and minimize competing deactivation pathways. researchgate.netnih.gov

Table 1: Examples of this compound-Based Viscosity-Sensitive Probes

Probe/CompoundKey Structural FeatureSensing PrincipleObserved Change with Increased ViscosityReference(s)
4-piperazinyl-1,8-naphthalimide derivativeN-methylpiperazine fragment at the C-4 positionTICTFluorescence intensity increases mdpi.com, csic.es, rsc.org
4-A-1,8-NI isomer with an aliphatic amineAliphatic amine for water solubilityTICT, ExciplexMarginal fluorescence recovery researchgate.net, nih.gov
9-(dicyanovinyl)-julolidine (DCVJ)A well-known molecular rotor (for comparison)TICTStrong fluorescence intensity increase chemrxiv.org

Mechanisms of Fluorescent Sensing Modulation

The fluorescence output of this compound probes can be modulated through several distinct photophysical mechanisms. The choice of mechanism is dictated by the probe's molecular architecture, specifically the nature of the receptor unit and its connection to the fluorophore.

Photoinduced Electron Transfer (PET) Control in Sensor Operation

Photoinduced Electron Transfer (PET) is a primary mechanism for designing "off-on" fluorescent sensors. The design is typically based on the "fluorophore-spacer-receptor" model. hep.com.cnmdpi.com In this arrangement, the this compound acts as the fluorophore, and it is connected via a short, non-conjugated spacer to a receptor unit, which is often an electron-rich group like a polyamine. hep.com.cnnih.gov

In the "off" state (e.g., at neutral or alkaline pH), the receptor possesses a lone pair of electrons. Upon excitation of the fluorophore, this lone pair can be transferred to the photoexcited naphthalimide, a process known as PET or PET quenching. This electron transfer provides a non-radiative deactivation pathway, effectively quenching the fluorescence. hep.com.cnnih.govalmacgroup.com

The sensing event, or the "on" switch, occurs when the analyte binds to the receptor. For example, in pH sensors, the protonation of the amine receptor in acidic conditions eliminates the lone pair's availability for PET. hep.com.cnnih.gov Similarly, for metal ion sensors, the coordination of a cation to the receptor engages the lone pair in bonding. nih.gov In both cases, the PET process is inhibited or blocked. With the non-radiative PET pathway arrested, the excited fluorophore can only return to the ground state via the emission of a photon, leading to a significant increase in fluorescence intensity. almacgroup.comrsc.org This principle has been widely used to create 4-amino-1,8-naphthalimide (B156640) based probes for detecting changes in pH and for imaging acidic organelles like lysosomes within living cells. hep.com.cnsci-hub.seresearchgate.net

Intramolecular Charge Transfer (ICT) Tuning for Sensing Output

The 4-amino-1,8-naphthalimide structure possesses a strong, inherent Intramolecular Charge Transfer (ICT) character. The amino group at the C-4 position acts as an electron donor, while the dicarboximide moiety serves as an electron acceptor, creating a "push-pull" electronic system. hep.com.cnresearchgate.net Upon photoexcitation, there is a significant transfer of electron density from the donor to the acceptor, resulting in a highly polarized excited state. nih.gov

This ICT character is the basis for the fluorophore's environmental sensitivity (solvatochromism), where the emission spectrum shifts to longer wavelengths (a red shift) in more polar solvents. csic.esresearchgate.net The sensing mechanism relies on tuning the efficiency of this ICT process. Unlike PET sensors where the receptor is electronically decoupled, in ICT sensors, the receptor is directly conjugated to the fluorophore's π-system. mdpi.com

Chelation-Enhanced Fluorescence (CHEF) and Ligand-Metal Charge Transfer (LMCT) Contributions

Chelation-Enhanced Fluorescence (CHEF) is a common sensing mechanism for metal ions. In many fluorescent ligands, the presence of rotating or vibrating single bonds allows for non-radiative decay of the excited state, resulting in weak fluorescence. When the ligand chelates to a metal ion, a rigid, planar complex is often formed. mdpi.com This increased rigidity restricts the intramolecular rotations and vibrations that would otherwise quench the fluorescence. rsc.org As a result, the non-radiative decay pathways are blocked, and the fluorescence intensity of the probe is significantly enhanced. researchgate.netrsc.org This mechanism is particularly effective for detecting closed-shell metal ions like Zn²⁺, Al³⁺, and Ca²⁺. rsc.orgajast.net

In contrast, Ligand-to-Metal Charge Transfer (LMCT) is a process that typically leads to fluorescence quenching. LMCT is an electronic transition where, upon excitation, an electron moves from a ligand-centered orbital to a metal-centered orbital. libretexts.orgiupac.org This mechanism is often observed with transition metals that have partially filled d-orbitals, such as Fe³⁺ or Cu²⁺. researchgate.net When a this compound-based ligand binds to such a metal ion, the LMCT process can provide an efficient non-radiative deactivation pathway for the excited fluorophore, leading to quenching of the emission. researchgate.net The paramagnetic nature of these metal ions can further contribute to quenching through energy or electron transfer processes. researchgate.net The interplay between CHEF and LMCT allows for the design of naphthalimide-based probes that can selectively respond to different classes of metal ions with either a "turn-on" or "turn-off" signal.

Supramolecular Interactions and Assemblies of 3 Aminonaphthalimide Derivatives

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cucurbiturils, Pillararenes, Calixarenes)

Host-guest chemistry involves the complexation of a smaller "guest" molecule, such as a 3-aminonaphthalimide derivative, within the cavity or binding site of a larger "host" molecule. Macrocycles like cucurbiturils, pillararenes, and calixarenes are frequently used as hosts due to their well-defined, container-like structures. thno.org This molecular recognition is driven by a combination of non-covalent forces, and the binding event often triggers a measurable change in the guest's fluorescence, forming the basis for chemosensors. thno.orgnih.gov

The binding of this compound derivatives to macrocyclic hosts is highly dependent on the structural complementarity between the host and guest, including size, shape, and electronic properties.

Pillararenes: Water-soluble pillararenes, such as carboxylato-pillar dntb.gov.uaarene (WP5), have been shown to be effective hosts for cationic 4-amino-1,8-naphthalimide (B156640) derivatives. rsc.orgresearchgate.net The binding mechanism typically involves the insertion of a positively charged "anchor" group on the naphthalimide guest into the electron-rich cavity of the pillararene. researchgate.netrsc.org The stability of the resulting complex is further enhanced by electrostatic interactions between the guest's cationic anchor and the anionic carboxylate groups on the rim of the WP5 host. rsc.orgrsc.org

The strength of this interaction, quantified by the association constant (Kₐ), can be precisely controlled by modifying the anchor group on the naphthalimide guest. rsc.orgrsc.org Studies have demonstrated that varying the anchor moiety can alter the association constant by several orders of magnitude, allowing for the fine-tuning of the host-guest system for specific applications. rsc.orgresearchgate.netrsc.org For instance, three different naphthalimide guests (G1, G2, and G3) with distinct anchor groups exhibited significantly different association constants with WP5 in buffered water. rsc.org The binding affinity is also influenced by the size of the pillararene cavity; a comparison between carboxylato-pillar researchgate.netarene (WP6) and the smaller WP5 revealed interesting size selectivity for naphthalimide derivatives. nih.gov

Table 1: Association Constants of Naphthalimide Guests with Carboxylato-Pillar dntb.gov.uaarene (WP5)

Guest Anchor Group Association Constant (Kₐ₁) with WP5 (M⁻¹) Reference
G1 Primary Ammonium ~10⁶ rsc.org
G2 Imidazolium 2.83 × 10⁵ rsc.org

| G3 | Trimethyl-ammonium | 4.75 × 10³ | rsc.org |

Cucurbiturils: Cucurbit[n]urils (CB[n]) are barrel-shaped macrocycles with a hydrophobic cavity and two carbonyl-lined portals. An aminonaphthalimide-putrescine conjugate has been studied as a fluorescent guest for cucurbit researchgate.neturil (CB6) and cucurbit researchgate.neturil (CB7). tandfonline.comresearchgate.net It was found that CB6 encapsulates the putrescine anchor of the dye with a very high binding constant (K = (1.1–1.4) × 10⁷ M⁻¹). tandfonline.comresearchgate.net The binding mechanism is believed to involve hydrogen bonding between the host's carbonyl portal and the aromatic NH group of the naphthalimide guest. tandfonline.comresearchgate.net In contrast, CB7 binds the same guest much less efficiently, with an association constant of 4.8 × 10⁴ M⁻¹. researchgate.net

Calixarenes: Calix[n]arenes are another class of versatile, basket-shaped macrocyclic hosts. thno.org Water-soluble derivatives, such as sulfonated calixarenes, possess a hydrophobic cavity and a rim of negatively charged sulfonate groups. nankai.edu.cn The binding mechanism for cationic guests involves inclusion of a hydrophobic part of the guest within the calixarene (B151959) cavity, driven by hydrophobic and π-stacking interactions, coupled with strong electrostatic interactions between the guest's positive charge and the host's anionic rim. nankai.edu.cn While specific studies focusing solely on this compound are less common, the principles derived from work with other dyes show that calixarenes effectively bind and sense guest molecules. researchgate.netnih.gov The binding constants for various dye-calixarene complexes typically range from 10³ to 10⁴ M⁻¹. nih.govacs.org

A key feature of using this compound derivatives in host-guest systems is the significant change in their fluorescence upon encapsulation.

With Pillararenes: The complexation of cationic naphthalimide derivatives with anionic carboxylato-pillar dntb.gov.uaarene (WP5) leads to substantial fluorescence quenching. researchgate.netrsc.org This quenching is attributed to the restoration of a photoinduced electron transfer (PET) process. rsc.orgrsc.org In the free guest, the positive charge on the anchor inhibits PET, resulting in strong fluorescence. Upon binding, the negative charges on the host's rim compensate for the positive charge, restoring the PET effect and "turning off" the fluorescence. rsc.orgrsc.org This turn-off response can be reversed in the presence of a competitive analyte, creating a "turn-on" sensor. rsc.orgresearchgate.net Similar turn-off responses were noted for naphthalimide derivatives upon complexation with the larger WP6. nih.gov

With Cucurbiturils: The interaction of the aminonaphthalimide-putrescine conjugate with cucurbiturils shows host-dependent fluorescence modulation. tandfonline.comresearchgate.net Binding within CB6 results in fluorescence quenching of about 20% and a bathochromic (red) shift in the dye's absorption band. tandfonline.comresearchgate.net Conversely, encapsulation by the larger CB7 host leads to a significant fluorescence enhancement. tandfonline.comresearchgate.net This opposing behavior highlights the sensitivity of the naphthalimide fluorophore to the specific microenvironment created by the host cavity.

Table 2: Fluorescence Modulation of an Aminonaphthalimide-Putrescine Conjugate by Cucurbituril Hosts

Host Association Constant (K) (M⁻¹) Fluorescence Change upon Binding Reference
CB6 (1.1–1.4) × 10⁷ ~20% Quenching tandfonline.comresearchgate.net

| CB7 | 4.8 × 10⁴ | Significant Enhancement | researchgate.net |

With Calixarenes: Sulfonated calixarenes are known to quench the fluorescence of encapsulated dyes. acs.org The mechanism often involves an excited-state electron transfer from the electron-rich phenolic units of the calixarene host to the bound guest dye, leading to a decrease in emission intensity. acs.org This property allows for the development of fluorescence-based indicator displacement assays for various analytes. nih.gov

Supramolecular Self-Assembly of Aminonaphthalimide Derivatives

Beyond acting as guests, this compound derivatives can be designed to self-assemble into larger, ordered supramolecular structures. researchgate.net This bottom-up approach allows for the creation of functional soft materials, such as gels and nanofibers, where the collective properties of the assembled state differ significantly from those of the individual molecules. researchgate.net

The aggregation of fluorophores can lead to changes in their photophysical properties, most notably the formation of excimers. An excimer is an "excited-state dimer" that forms when an excited fluorophore interacts with a ground-state molecule of the same species. Excimer emission is characteristically broad, structureless, and red-shifted compared to the monomer emission. nih.gov

Research on a covalently linked 5,5'-dimer of 4-amino-1,8-naphthalimide has provided detailed insights into controlled excimer formation. nih.gov Theoretical and spectroscopic studies revealed that upon photoexcitation, the dimer undergoes ultrafast structural relaxation, primarily involving dihedral motion between the two naphthalimide units. nih.gov This structural change, occurring in tens of picoseconds, stabilizes the dimer and promotes the formation of a strongly coupled, symmetry-broken charge-transfer state, which is characteristic of an excimer. nih.gov The stability of this excimer state is further enhanced in highly polar solvents. nih.gov This ability to control excimer formation through molecular design and solvent choice is crucial for developing materials with specific energy transport properties. nih.gov

The self-assembly of this compound derivatives into organized architectures is driven by a symphony of relatively weak and non-covalent interactions. researchgate.netnih.gov While individually weak, the collective and directional nature of these interactions governs the formation of stable, complex structures. chemistry.pt The primary non-covalent forces at play include:

Hydrogen Bonding: The amino and imide functionalities on the naphthalimide core are capable of acting as hydrogen bond donors and acceptors, facilitating directional linkages between molecules.

π-π Stacking: The large, electron-deficient aromatic surface of the naphthalimide core promotes stacking interactions with neighboring molecules, which is a key driving force for aggregation.

Van der Waals Forces and Hydrophobic Interactions: These forces are particularly important for derivatives functionalized with alkyl chains, helping to guide the packing of molecules into larger assemblies. nih.gov

The interplay of these interactions has been demonstrated in the formation of supramolecular gels and nanofibers from bis-naphthalimide derivatives. researchgate.net Spectroscopic analyses confirm that the organized structures are held together by these non-covalent forces. researchgate.net Understanding and harnessing these interactions are fundamental to crystal engineering and the rational design of functional organic materials with predictable structures and properties. mdpi.comrsc.org

Applications in Materials Science Utilizing 3 Aminonaphthalimide

Optoelectronic Materials Development

The electron-accepting naphthalimide core, combined with the electron-donating amino group at the 3-position, creates a potent intramolecular charge transfer (ICT) system. This electronic structure is fundamental to the application of 3-aminonaphthalimide derivatives in optoelectronic materials, influencing their semiconductor properties and performance as luminescent components in a range of devices.

Derivatives of this compound are being explored as components of organic semiconductors, which are prized for their solution processability, flexibility, and tunable electronic properties. The molecular design of these compounds plays a crucial role in controlling the frontier molecular orbital energy levels and guiding their assembly into functional films. This control is essential for manipulating the movement of charges and excited states within electronic devices. nih.gov The inherent n-type semiconductor characteristics of the naphthalimide unit make it a suitable candidate for various applications in organic electronics. mdpi.com

The introduction of an imine linkage at the 3-position of the naphthalimide ring has been shown to result in materials with low electrochemical energy band gaps, typically below 2.60 eV. mdpi.com This property is advantageous for their use in electronic devices. Furthermore, the thermal stability of these materials, often with decomposition temperatures above 280°C, underscores their robustness for device fabrication and operation. mdpi.com

Research into new unsymmetrical imino-1,8-naphthalimides substituted at the 3-C position has demonstrated that these compounds undergo both reduction and oxidation processes, with electrochemical energy band gaps below 2.41 eV. mdpi.com These findings are instrumental in designing novel materials with tailored properties for specific applications in organic optoelectronics.

The strong luminescence of this compound derivatives makes them highly suitable for use in advanced optoelectronic devices. Their photophysical properties, particularly their fluorescence spectra, are often highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.

In a systematic study of aminonaphthalimides, the 3-amino substituted derivative (3APNI) displayed significant positive solvatofluorochromism, with its fluorescence color changing from blue in nonpolar hexane (B92381) to orange-yellow in polar methanol (B129727). rsc.org This pronounced shift is indicative of a strong intramolecular charge transfer character. However, this sensitivity to polarity can also lead to a decrease in fluorescence quantum yields in more polar solvents. rsc.org

The following table summarizes the solvent-dependent photophysical properties of a this compound derivative (3APNI).

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦF)
Hexane1.8837342938900.58
Toluene2.3838246549600.76
Dioxane2.2138448054500.76
Chloroform4.8139351159900.69
Ethyl Acetate (B1210297)6.0239051864700.61
Acetone20.739253570200.40
Acetonitrile37.539054274500.29
Methanol32.739756477600.12

In the realm of organic solar cells (OSCs), aminonaphthalimide-based molecules have been successfully employed as cathode interfacial materials. A study on a series of imide-based small molecules, including a derivative with a 3-dimethylaminopropylamine (B130723) chain, demonstrated their potential to enhance device performance. researchgate.net The introduction of amine side-chains led to bathochromic shifts in absorption, decreased band gaps, and higher highest occupied molecular orbital (HOMO) energy levels. researchgate.net

An organic solar cell utilizing one such aminonaphthalimide derivative (NEA) as a cathode interlayer achieved a power conversion efficiency (PCE) of 15.04%. researchgate.net In a ternary blend system, the PCE was further improved to 15.80%. researchgate.net These materials also exhibited excellent thermal stability, which is a critical factor for the long-term performance of OSCs. researchgate.net

The following table presents the photovoltaic performance of as-cast organic solar cells based on a PM6:Y6 blend with different aminonaphthalimide-based cathode interlayers.

Cathode InterlayerOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA cm⁻²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
NA0.867 ± 0.00225.18 ± 0.1771.3 ± 0.514.88 ± 0.13
NAA0.871 ± 0.00325.35 ± 0.2171.8 ± 0.615.01 ± 0.15
NEA0.873 ± 0.00225.41 ± 0.1972.1 ± 0.415.04 ± 0.11

For organic light-emitting diodes (OLEDs), derivatives of 3-imino-1,8-naphthalimide have been tested for their electroluminescent properties. mdpi.com When incorporated into a guest-host device structure, these compounds emitted light in the range of 495 to 535 nm, with a photoluminescence quantum yield of up to 4% in thin films. mdpi.com The ability to generate light under an external voltage highlights their potential as emissive materials in OLEDs. mdpi.com Further research on unsymmetrical imino-1,8-naphthalimides has shown that these materials can emit light across the visible spectrum, from blue to red, depending on their concentration in a host matrix. mdpi.com

Advanced Sensing Platform Integration

The sensitivity of the fluorescence of this compound derivatives to their environment makes them excellent candidates for the development of advanced sensing platforms. Their ability to signal changes in their surroundings through alterations in their emission properties is the cornerstone of their use in this field.

Thin films incorporating naphthalimide derivatives are being developed for extracellular sensing applications, such as monitoring pH changes in biological systems. nih.gov By functionalizing the naphthalimide structure with polymerizable groups like methacrylates, these fluorescent sensors can be covalently attached to a polymer matrix, creating robust sensing films. nih.gov

In one study, a series of naphthalimide-based pH sensors were synthesized and incorporated into a poly(2-hydroxyethyl methacrylate)-co-poly(acrylamide) (PHEMA-co-PAM) matrix. nih.gov The resulting thin films were used for the extracellular sensing of pH changes during the metabolism of Escherichia coli. nih.gov The sensor's fluorescence is based on the protonation of an amino group, which modulates the photo-induced electron transfer process. nih.gov The pKa of these sensing films can be tuned by altering the molecular structure of the naphthalimide derivative, allowing for the design of sensors that operate within specific pH ranges relevant to biological environments. nih.gov A film with a pKa close to 7 was found to be particularly suitable for monitoring extracellular pH changes. nih.gov

While the integration of naphthalimide-based fluorophores into various sensing systems is well-documented, specific research on the development of nanosensors based on the covalent attachment of this compound to macrocyclic cavitands, such as resorcinarenes, is not extensively reported in the reviewed literature. Macrocyclic cavitands are attractive scaffolds for sensor design due to their ability to form host-guest complexes with specific analytes. In principle, functionalizing these cavitands with a signaling unit like this compound could lead to highly selective nanosensors. However, based on the conducted literature search, there is a lack of specific examples of this compound being directly integrated into macrocyclic cavitand-based nanosensors.

Advanced Spectroscopic and Characterization Techniques Applied to 3 Aminonaphthalimide Research

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of 3-aminonaphthalimide derivatives. This technique monitors the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information on processes such as energy transfer, solvent relaxation, and non-radiative decay pathways.

The fluorescence lifetime of this compound derivatives is highly sensitive to the polarity of the surrounding environment. mdpi.com Studies have shown that the fluorescence lifetime can range from 0.5 to 9.0 nanoseconds depending on the solvent. mdpi.comsciforum.net This solvatochromism is a hallmark of molecules with significant intramolecular charge transfer (ICT) character in the excited state. researchgate.netrsc.org The amino group at the 3-position acts as an electron donor, while the naphthalimide core is the electron acceptor. Upon photoexcitation, there is a redistribution of electron density, leading to a larger dipole moment in the excited state compared to the ground state. ekb.eg

In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shift of the emission spectrum. This solvent relaxation process can be tracked by time-resolved emission spectra (TRES). The time-dependent fluorescence shift (TDFS) reveals the kinetics of this relaxation. nih.gov For some naphthalimide derivatives, the fluorescence decay is dominated by a fast component of around 140 ± 20 femtoseconds, with a minor second component of 1.6 ± 0.4 picoseconds. nih.gov

The fluorescence quantum yield and lifetime are often observed to decrease as the emission energy decreases with increasing solvent polarity. ekb.eg This is attributed to an increase in the non-radiative decay rate. In protic solvents like methanol (B129727), the fluorescence intensity of some amino-naphthalimides is significantly reduced. rsc.org This quenching is often due to the acceleration of internal conversion from the first excited singlet state (S1) to the ground state (S0), rather than intersystem crossing to a triplet state. rsc.org

Table 1: Representative Fluorescence Lifetime Data for Naphthalimide Derivatives in Various Solvents

DerivativeSolventLifetime (ns)Reference
Naphthalimide DerivativeDioxane~0.5 - 9 mdpi.com
Naphthalimide DerivativeDimethylformamide~0.5 - 9 mdpi.com
Naphthalimide DerivativeMethanol~0.5 - 9 mdpi.com
FR1Ethanol2.99 researchgate.net
FR1TPEthanol1.89 researchgate.net
FR1TMEthanol1.85 researchgate.net
DCMNonpolar Solvent~10 ps nycu.edu.tw

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy provides even deeper insights into the ultrafast processes that occur immediately after photoexcitation. This technique uses a pump pulse to excite the molecule and a subsequent probe pulse to measure the change in absorption as a function of time delay. This allows for the direct observation of excited states, radical ions, and other transient species.

Fs-TA studies on this compound derivatives have been instrumental in elucidating the mechanisms of intramolecular charge transfer (ICT), intersystem crossing (ISC), and internal conversion (IC). rsc.orgnih.gov Upon excitation, a locally excited (LE) state is initially formed, which then rapidly evolves into a charge transfer (CT) state, particularly in polar solvents. researchgate.net The formation of the CT state is often accompanied by characteristic spectral features in the transient absorption spectrum, such as ground-state bleaching (GSB), excited-state absorption (ESA), and stimulated emission (SE). mdpi.comsciforum.net

For instance, in a study of an orthogonal electron donor-acceptor dyad involving a 4-aminonaphthalimide acceptor, fs-TA revealed that charge separation occurs in 1.7 picoseconds in dichloromethane. nih.gov The subsequent charge recombination was much slower, taking 6.9 nanoseconds. nih.gov Nanosecond transient absorption spectra confirmed the formation of a triplet state via spin-orbit-coupled charge transfer-induced intersystem crossing (SOCT-ISC). nih.gov

In other naphthalimide systems, fs-TA has shown that in the presence of a protic medium, internal conversion from the S1 state is accelerated, leading to reduced fluorescence efficiency. rsc.org The transient absorption maps can reveal GSB bands, ESA bands, and negative bands corresponding to SE. mdpi.comsciforum.net The dynamics of these bands provide a detailed picture of the excited-state relaxation pathways.

Table 2: Ultrafast Dynamics of a Photomolecular Motor (3GMph) from Time-Resolved Spectroscopy

ParameterValueTechniqueReference
Fast Decay Component140 ± 20 fsTime-Resolved Up-Conversion nih.gov
Minor Decay Component1.6 ± 0.4 psTime-Resolved Up-Conversion nih.gov
Time Resolution43 fsSolvent Raman Signal Up-Conversion nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the interactions between this compound derivatives and other molecules at an atomic level. nih.gov ¹H NMR titration experiments are commonly used to investigate binding events, such as anion recognition or intercalation with biomacromolecules like DNA. mdpi.comnih.govacs.org

When a this compound-based sensor binds to an analyte, changes in the chemical environment of the protons on the naphthalimide scaffold and the receptor unit lead to shifts in their corresponding NMR signals. chemrxiv.org The magnitude of these chemical shift perturbations can be used to determine the binding stoichiometry and association constants.

For example, in studies of anion binding, the addition of anions like chloride (Cl⁻) or acetate (B1210297) (AcO⁻) to a solution of a naphthalimide-squaramide conjugate caused downfield shifts of the NH proton signals of the squaramide moiety, indicating hydrogen bond formation. mdpi.com Similarly, the generation of a stable radical anion of a naphthalimide derivative upon photo-induced electron transfer from a carboxylate was verified by ¹H NMR analysis, which showed characteristic changes in the aromatic proton signals. nih.govresearchgate.netacs.org

NMR is also crucial in studying the interaction of naphthalimide derivatives with DNA. Upon intercalation of a this compound derivative into the DNA double helix, the aromatic protons of the naphthalimide ring typically show an upfield shift and signal broadening in the ¹H NMR spectrum. acs.org This is due to the shielding effect of the aromatic base pairs of DNA.

Table 3: ¹H NMR Chemical Shift Data for a this compound Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ar-H8.31d7.3 um.edu.mt
Ar-H8.02d1.2 um.edu.mt
Ar-H7.92d8.3 um.edu.mt
Ar-H7.60d7.8 um.edu.mt
Ar-H7.29t2.4 um.edu.mt
CH₂4.22q7.1 um.edu.mt
NH₂4.14s- um.edu.mt
CH₃1.31t7.1 um.edu.mt

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the structural confirmation of newly synthesized this compound derivatives. rsc.orgnih.govfrontiersin.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.

Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often used to ionize the naphthalimide compounds. The measured m/z value is then compared to the calculated theoretical value for the expected molecular formula. A close match between the experimental and calculated values, typically within a few parts per million (ppm), provides strong evidence for the correct structure of the synthesized compound. um.edu.mtrsc.org

HRMS is routinely used in conjunction with other spectroscopic methods like NMR and IR to provide a complete and unambiguous characterization of the target molecules. For example, in the synthesis of novel naphthalimide derivatives intended as anticancer agents or fluorescent sensors, HRMS is a critical step to verify that the desired chemical transformation has occurred and that the final product has the correct molecular formula. nih.govnih.govmdpi.comtandfonline.com

Table 4: HRMS Data for a Synthesized this compound Derivative

IonCalculated m/zFound m/zTechniqueReference
[M+H]⁺241.0968241.0977ES-ToF um.edu.mt
[M+H]⁺227.0811227.0821ES-ToF um.edu.mt
[M+H]⁺326.1869326.1874FAB⁺ rsc.org
[M+H]⁺445.2240445.2297FAB⁺ rsc.org
[M+H]⁺473.2553473.2528FAB⁺ rsc.org

Infrared (IR) Spectroscopy for Binding Mechanism Analysis

Infrared (IR) spectroscopy is a valuable technique for probing the binding mechanisms of this compound-based systems, particularly for identifying the functional groups involved in interactions such as hydrogen bonding. researchgate.net The vibrational frequencies of specific chemical bonds are sensitive to their local environment. When a molecule participates in binding, the frequencies of the involved bonds can shift, providing direct evidence of the interaction.

The most characteristic bands in the IR spectra of naphthalimide derivatives are the carbonyl (C=O) stretching vibrations, which typically appear as two distinct bands corresponding to asymmetric and symmetric stretching modes. nih.gov In one study, the asymmetric stretching vibration bands of the carbonyl groups were observed in the 1702–1695 cm⁻¹ range, while the symmetric stretching bands were found between 1659–1653 cm⁻¹. nih.gov

When a naphthalimide derivative acts as a host or sensor, changes in the carbonyl stretching frequencies upon addition of a guest or analyte can signify that the imide group is part of the binding site. For instance, in a study of a fluorescent sensor for Fe³⁺, the binding mechanism was investigated using IR spectroscopy, which helped to elucidate the coordination environment of the metal ion. researchgate.net Similarly, in hydrogen-bonded rotaxanes containing a naphthalimide station, IR spectroscopy was used to study the hydrogen bonding between the amide NH groups of a macrocycle and the C=O groups of the naphthalimide unit. uva.nl The shifts in the ν(CO) frequencies upon binding provided clear evidence of the interaction. uva.nl

Table 5: Characteristic Infrared (IR) Bands for Naphthalimide Derivatives

Vibrational ModeWavenumber Range (cm⁻¹)Reference
Asymmetric C=O Stretch1702–1695 nih.gov
Symmetric C=O Stretch1659–1653 nih.gov
N-H Stretch3313 nih.gov
Aromatic C-H Stretch3100–3000 nih.gov
Aliphatic C-H Stretch2960–2850 nih.gov
Aromatic C-C Stretch1630–1400 nih.gov
C-N Stretch1100–1050 nih.gov

Future Directions and Emerging Research Avenues for 3 Aminonaphthalimide

Rational Design of Next-Generation Aminonaphthalimide Systems with Tailored Photophysical Properties

The rational design of novel 3-aminonaphthalimide derivatives is a cornerstone of future research, aiming to precisely control their light-absorbing and emitting characteristics for specific applications. rsc.org The photophysical behavior of naphthalimides is highly sensitive to the nature and placement of substituents on the aromatic core, a characteristic that researchers are exploiting to create molecules with customized properties. researchgate.net

A key strategy involves modifying the molecular structure to fine-tune the intramolecular charge transfer (ICT) properties, which are responsible for the significant solvent-dependent Stokes shifts and solvatofluorochromism observed in many this compound derivatives. researchgate.net For instance, the substitution pattern on the amino group and the imide nitrogen can drastically alter the fluorescence quantum yield and emission wavelength. researchgate.netresearchgate.net By strategically introducing different functional groups, scientists can enhance brightness, shift emission to the near-infrared (NIR) region for biological imaging, or induce specific responses to environmental changes. researchgate.net

Research has demonstrated that even subtle structural changes, such as altering the alkyl substituents at the imide nitrogen, can influence photophysical properties. researchgate.net For example, derivatives with a locked amino group can inhibit twisting, a mechanism that often leads to fluorescence quenching, thereby increasing the fluorescence quantum yield. researchgate.net Computational modeling and experimental studies work in tandem to predict and verify the effects of these modifications, enabling a more systematic approach to designing fluorophores. researchgate.net This synergy allows for the development of compounds with optimized characteristics, such as high extinction coefficients and quantum yields. researchgate.net

Future work will likely focus on creating more complex donor-acceptor systems based on the this compound framework to achieve even greater control over their electronic and optical properties for use in organic photonics and electronics. researchgate.net The goal is to move beyond simple modifications and construct multifunctional platforms where the this compound core can be linked to other molecules to build light-controlled systems. rsc.org

Compound/SystemDesign StrategyTailored Photophysical PropertyPotential Application
3APNI Amino-substitution at the 3-positionSignificant ICT character, large solvent-dependent Stokes shiftPolarity sensors
N-alkyl substituted 3-aminonaphthalimides Altering alkyl groups at the imide nitrogenModulation of fluorescence quantum yield (ΦF)Bright fluorescent probes
Aminonaphthalimides with locked amino groups Inhibiting twisted intramolecular charge transfer (TICT)Increased fluorescence quantum yieldHigh-performance fluorophores
4-α-amino acid substituted naphthalimides Introduction of a photocleavable groupVisible-light-induced cleavagePhotodrug delivery, DNA photocleavage

Development of Advanced Multimodal Sensing Architectures

Building on the inherent sensing capabilities of the this compound scaffold, a significant future direction is the creation of advanced multimodal sensors. These sophisticated systems are designed to detect and respond to multiple stimuli simultaneously, providing more accurate and comprehensive information about complex environments. rsc.org The integration of different sensing modalities into a single material can enhance detection accuracy and broaden the range of applications. rsc.orgketmarket.eu

The solvatochromic and fluorescent properties of 3-aminonaphthalimides make them excellent candidates for the core of such sensors. researchgate.net They have already been developed as probes for ions, bioactive molecules, and for cellular imaging. rsc.org The next frontier is to combine these capabilities with other sensing mechanisms. For example, a naphthalimide-based sensor could be designed to report on both the polarity of its microenvironment through fluorescence shifts and the presence of a specific metal ion through a separate recognition event that triggers a change in fluorescence intensity or lifetime.

The development of these architectures involves innovative nanostructure and supramolecular design. rsc.org This could involve integrating this compound derivatives with other functional materials, such as nanozymes or piezoelectric components, to create hybrid sensors. rsc.orgmdpi.com For instance, a material could couple the mechanoluminescence of a host matrix with the established fluorescence of a this compound guest, allowing for the simultaneous measurement of mechanical stress and chemical changes. rsc.org These integrated systems hold promise for advanced diagnostics and environmental monitoring, where multiple parameters often need to be tracked in concert. ketmarket.eu

Sensing Modality 1 (Naphthalimide-based)Sensing Modality 2Potential Analyte/StimulusArchitecture Strategy
Fluorescence (Solvatochromism) Colorimetry Polarity & pHCovalent modification with a pH-sensitive moiety
Fluorescence Turn-on/off Piezoresistive Response Specific ion & Mechanical stressIntegration into a piezoelectric polymer matrix
Ratiometric Fluorescence Nanozyme Catalysis DNA & Enzyme substrateHybridization with catalytic nanoparticles
Fluorescence Lifetime Triboelectric Output Viscosity & Motion/ImpactCompositing with triboelectric nanogenerators

Exploration of Novel Optoelectronic Components

The unique electronic properties of the this compound framework make it a promising candidate for inclusion in novel optoelectronic devices. researchgate.netresearchgate.net Naphthalimide derivatives, in general, can exhibit high electron affinity and wide energy gaps, making them suitable for use as n-type organic semiconductors. researchgate.net These properties are critical for the development of components used in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. researchgate.net

Future research will focus on synthesizing new this compound derivatives specifically designed for optoelectronic applications. This involves tailoring their molecular structure to optimize charge transport properties, energy levels, and stability. The goal is to create materials that can be efficiently processed, for instance, from solution, to fabricate flexible and low-cost devices. taylorfrancis.comroutledge.com The donor-acceptor nature of many aminonaphthalimides is particularly advantageous, as it allows for the tuning of the energy band gap. researchgate.net

The integration of these molecules into functional devices is a key area of exploration. nso-journal.org For example, their high fluorescence quantum yields are beneficial for creating efficient emitters in OLEDs. researchgate.net Researchers are also exploring their use in other areas, such as solar cells and photonic devices. researchgate.net The development of 2D materials has also opened up new avenues, where naphthalimide derivatives could be interfaced with materials like transition metal dichalcogenides to create novel heterostructures with unique optoelectronic properties. nih.gov The co-integration of these organic molecules with established semiconductor technologies, like silicon photonics, is another exciting direction, potentially leading to hybrid devices that combine the best features of both material classes. nso-journal.org

Optoelectronic ComponentRole of this compound DerivativeKey Property Being ExploitedFuture Research Goal
Organic Light-Emitting Diodes (OLEDs) Emissive layer; Hole-blocking/electron-transporting layerHigh fluorescence quantum yield; High electron affinity researchgate.netEnhanced efficiency, color purity, and operational lifetime
Organic Field-Effect Transistors (OFETs) n-type semiconductor channelElectron-deficient character, ordered molecular packingImproved charge carrier mobility and device stability
Organic Solar Cells (OSCs) Electron acceptor materialTunable LUMO level, broad absorptionIncreased power conversion efficiency
Photonic Devices Active medium in optical switches or sensorsNon-linear optical properties, sensitivity to environmentFast switching speeds, high sensitivity

Q & A

What are the established synthetic routes for 3-Aminonaphthalimide and its key derivatives?

Level: Basic
Methodological Answer:
this compound is synthesized via reduction of the nitro group in 3-nitronaphthalimide using SnCl₂/HCl or Pd/C-catalyzed hydrogenation . Subsequent derivatization involves acylation (e.g., with activated esters) or electrophilic substitution (e.g., halogenation at C-4) . Key intermediates and products are characterized using ¹H/¹³C NMR, FT-IR (to confirm amide/amine groups), mass spectrometry (for molecular weight validation), and RP-HPLC (to assess purity ≥95%) .

How can researchers optimize amide bond formation in this compound derivatives for carborane cluster conjugation?

Level: Advanced
Methodological Answer:
Amide coupling with carborane clusters requires carbodiimide-based activators (e.g., EDC/HOBt) under anhydrous conditions . Steric hindrance from the naphthalimide core can reduce yields; mitigate this by using bulkier coupling agents (e.g., DCC) or introducing electron-withdrawing substituents to enhance reactivity. Monitor reactions via TLC and purify via gradient elution chromatography. Validate conjugation success using ¹¹B-NMR to confirm carborane integration and HPLC-MS for molecular integrity .

What spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and confirm amine/amide NH signals (δ 5–6 ppm) .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹ for amines, ~3300 cm⁻¹ for amides) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ions.
  • RP-HPLC : Employ C18 columns with acetonitrile/water gradients to assess purity (retention time consistency) .

How should researchers resolve contradictions in spectral data for novel this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in NMR/IR data may arise from tautomerism, impurities, or polymorphism. Cross-validate with:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Elemental Analysis : Verify stoichiometry (deviation ≤0.4%).
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
  • Control Experiments : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .

What experimental design principles apply to studying the photophysical properties of this compound-based probes?

Level: Methodological
Answer:

  • Fluorescence Spectroscopy : Measure quantum yields using integrated sphere methods, with quinine sulfate as a reference standard.
  • Solvent Effects : Test in polar (e.g., DMSO) and non-polar solvents to assess solvatochromism.
  • Time-Resolved Studies : Use TCSPC (time-correlated single-photon counting) to evaluate excited-state lifetimes.
  • Replicates : Perform triplicate measurements to account for instrumental variability .

What strategies address challenges in synthesizing water-soluble this compound derivatives?

Level: Advanced
Methodological Answer:
Introduce sulfonate (-SO₃H) or quaternary ammonium groups via electrophilic substitution or Mannich reactions . Assess solubility via dynamic light scattering (DLS) to detect aggregation. Purify via dialysis (MWCO 1 kDa) and validate solubility thresholds using UV-Vis spectroscopy (absorbance linearity across concentrations) .

How should this compound be handled and stored to ensure stability in experimental workflows?

Level: Basic
Methodological Answer:

  • Storage : Keep under argon at –20°C in amber vials to prevent photodegradation.
  • Handling : Use glove boxes for air-sensitive reactions (e.g., Pd/C hydrogenation).
  • Stability Monitoring : Periodically check via TLC and HPLC; discard if purity drops below 90% .

How can researchers evaluate conflicting cytotoxicity data for this compound derivatives in anticancer studies?

Level: Advanced
Methodological Answer:

  • Assay Validation : Compare MTT, ATP-based, and apoptosis marker (e.g., caspase-3) assays to rule out false positives.
  • Compound Stability : Test degradation in cell culture media via HPLC.
  • Dose-Response Curves : Use ≥6 concentrations with nonlinear regression (GraphPad Prism) to calculate IC₅₀.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals .

What steps ensure reproducibility when synthesizing this compound derivatives from literature protocols?

Level: Methodological
Answer:

  • Reagent Sourcing : Use the same suppliers (e.g., Sigma-Aldridge for NaBH₃CN) to minimize batch variability.
  • Intermediate Characterization : Confirm each step with NMR/IR before proceeding.
  • Open Data : Cross-reference with repositories like ChemRxiv for supplementary spectra .

How can computational modeling predict the reactivity of this compound in novel derivatization reactions?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices for electrophilic sites).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • Validation : Correlate HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.